molecular formula C11H11ClN2O B13867805 4-(4-chloro-1H-pyrazol-1-yl)-3,5-dimethylphenol

4-(4-chloro-1H-pyrazol-1-yl)-3,5-dimethylphenol

Cat. No.: B13867805
M. Wt: 222.67 g/mol
InChI Key: QKJRFHHYULBKQQ-UHFFFAOYSA-N
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Description

4-(4-chloro-1H-pyrazol-1-yl)-3,5-dimethylphenol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-1H-pyrazol-1-yl)-3,5-dimethylphenol typically involves the reaction of 4-chloro-1H-pyrazole with 3,5-dimethylphenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-1H-pyrazol-1-yl)-3,5-dimethylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-(4-chloro-1H-pyrazol-1-yl)-3,5-dimethylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-chloro-1H-pyrazol-1-yl)-3,5-dimethylphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1H-pyrazole
  • 3,5-dimethylphenol
  • 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine

Uniqueness

4-(4-chloro-1H-pyrazol-1-yl)-3,5-dimethylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrazole ring with a phenol group and a chlorine atom makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

4-(4-chloropyrazol-1-yl)-3,5-dimethylphenol

InChI

InChI=1S/C11H11ClN2O/c1-7-3-10(15)4-8(2)11(7)14-6-9(12)5-13-14/h3-6,15H,1-2H3

InChI Key

QKJRFHHYULBKQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N2C=C(C=N2)Cl)C)O

Origin of Product

United States

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